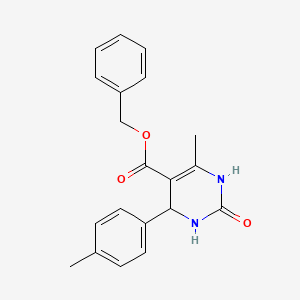
Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, such as benzaldehyde, 4-methylbenzaldehyde, and ethyl acetoacetate, under specific reaction conditions. The reaction typically proceeds through a multistep process, including cyclization and esterification.
Industrial Production Methods: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations and drug development.
Chemical Reactions Analysis
Reactivity: Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzyl and methylphenyl moieties can be replaced.
Ester Hydrolysis: The carboxylate group can undergo hydrolysis.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Various nucleophiles (e.g., amines, alkoxides) in the presence of appropriate solvents.
Ester Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The specific products formed during these reactions depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may interact with biological targets, affecting cellular processes.
Industry: Its derivatives could serve as intermediates in the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related pyrimidine derivatives and comparing their properties would highlight its uniqueness.
Remember that this compound’s applications and mechanisms are subject to ongoing scientific investigation.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-10-16(11-9-13)18-17(14(2)21-20(24)22-18)19(23)25-12-15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3,(H2,21,22,24) |
InChI Key |
QXNBTZKXKFDGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















